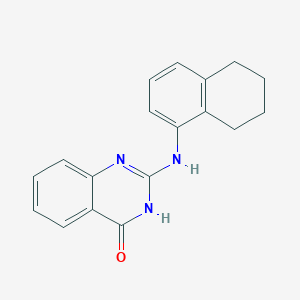

2-((5,6,7,8-Tetrahydronaphthalen-1-yl)amino)quinazolin-4(1H)-one

CAS No.: 61741-46-6

Cat. No.: VC15898315

Molecular Formula: C18H17N3O

Molecular Weight: 291.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61741-46-6 |

|---|---|

| Molecular Formula | C18H17N3O |

| Molecular Weight | 291.3 g/mol |

| IUPAC Name | 2-(5,6,7,8-tetrahydronaphthalen-1-ylamino)-3H-quinazolin-4-one |

| Standard InChI | InChI=1S/C18H17N3O/c22-17-14-9-3-4-10-16(14)20-18(21-17)19-15-11-5-7-12-6-1-2-8-13(12)15/h3-5,7,9-11H,1-2,6,8H2,(H2,19,20,21,22) |

| Standard InChI Key | LNKAUYBWVUVMCV-UHFFFAOYSA-N |

| Canonical SMILES | C1CCC2=C(C1)C=CC=C2NC3=NC4=CC=CC=C4C(=O)N3 |

Introduction

2-((5,6,7,8-Tetrahydronaphthalen-1-yl)amino)quinazolin-4(1H)-one is a heterocyclic compound belonging to the quinazolinone class. Its molecular formula is C18H17N3O, with a molar mass of 291.35 g/mol. This compound features a quinazolinone moiety substituted with a tetrahydronaphthalenyl amino group, contributing to its potential biological activities.

Synthesis Methods

The synthesis of 2-((5,6,7,8-Tetrahydronaphthalen-1-yl)amino)quinazolin-4(1H)-one typically involves the reaction of 5,6,7,8-tetrahydronaphthalen-1-amine with appropriate quinazolinone derivatives. Common reaction conditions include heating in solvents like dimethyl sulfoxide or ethanol under reflux. The purity and yield of the product can be enhanced through recrystallization techniques from suitable solvents.

Biological Activities

Research indicates that derivatives of quinazolinones, including 2-((5,6,7,8-Tetrahydronaphthalen-1-yl)amino)quinazolin-4(1H)-one, have shown promising results in preclinical studies for their antimicrobial and anticancer properties. The mechanism of action is primarily linked to interactions with biological targets such as enzymes or receptors involved in disease processes.

Biological Activity Table

| Activity | Description |

|---|---|

| Antimicrobial Activity | Potential against various microbial strains |

| Anticancer Activity | Shows promise in preclinical studies |

| Mechanism of Action | Interaction with enzymes or receptors |

Spectroscopic Analysis

Relevant spectroscopic data, such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR), provide insights into the functional groups and confirm the structural integrity of the compound.

Applications

2-((5,6,7,8-Tetrahydronaphthalen-1-yl)amino)quinazolin-4(1H)-one exemplifies the diverse applications of quinazolinones in both medicinal chemistry and materials science. Its potential biological activities make it a candidate for further research in drug development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume